1,2'-biindene-1',3,3'(2H)-trione 3-oxime
Description
1,2'-Biindene-1',3,3'(2H)-trione 3-oxime, commonly known as bindone (CAS 1707-95-5), is a bicyclic diketone-oxime derivative synthesized via the self-condensation of indane-1,3-dione . Its structure comprises two indene moieties linked by a conjugated trione-oxime system, as confirmed by NMR data (¹H δ 4.17 ppm for methylene protons; ¹³C δ 189.5–201.2 ppm for carbonyl groups) and a melting point of 207–209°C . The compound exhibits planar geometry, enabling applications in organic synthesis, particularly in annulation reactions to construct complex spirocyclic frameworks .
Properties
IUPAC Name |
2-[(3Z)-3-hydroxyiminoinden-1-ylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c20-17-12-7-3-4-8-13(12)18(21)16(17)14-9-15(19-22)11-6-2-1-5-10(11)14/h1-8,22H,9H2/b19-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSHWJKTVHDVKM-CYVLTUHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4C1=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C(=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4/C1=N\O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Spiro[indeno[1,2-a]fluorene-5,3'-indoline] Derivatives
Bindone reacts with 3-phenacylideneoxindoles under basic conditions (e.g., DABCO in DCM) to form spirocyclic derivatives.
(3Z)-1-Phenylquinoline-2,3,4(1H)-trione 3-Oxime (CAS 36412-08-5)
This quinoline-based trione oxime shares the oxime and trione functional groups with bindone but differs in its aromatic core.
Functional Group Analogs
Indole-2,3-dione Oximes (e.g., 1H-Indole-2,3-dione 3-Oxime Derivatives)
Compounds like 1H-Indole-2,3-dione 3-oxime (CAS numbers in ) feature an indole core instead of bindone’s indene system. The oxime group in both compounds enables nucleophilic reactivity, but the indole’s electron-rich heterocycle may alter redox properties and binding affinities in biological systems .
Physical and Chemical Properties
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